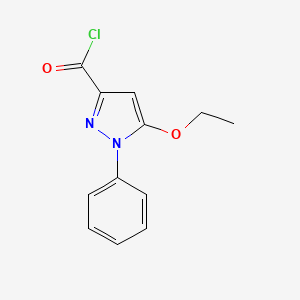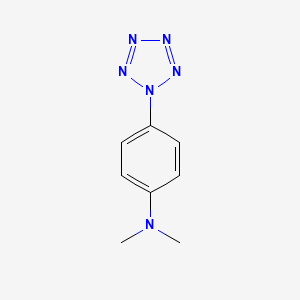
4-Dimethylaminophenylpentazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dimethylaminophenylpentazole is an unstable, explosive compound that contains the rare pentazole ring, composed of five nitrogen atoms. The electron-donating effect of the 4-dimethylamino substituent on the phenyl ring makes this compound one of the more stable phenylpentazoles . Despite its relative stability among pentazoles, it has a chemical half-life of only a few hours at room temperature, although it can be stored at cryogenic temperatures .
Vorbereitungsmethoden
The compound was first prepared in 1956 along with other substituted phenylpentazoles . The synthetic route typically involves the reaction of aryldiazonium chlorides with azide ion at low temperatures, around -80°C . This reaction is concerted, forming the pentazole ring directly. Industrial production methods are limited due to the compound’s instability and explosive nature .
Analyse Chemischer Reaktionen
4-Dimethylaminophenylpentazole undergoes various types of reactions, including:
Reduction: Reduction reactions are also possible but are less common.
Substitution: The compound can undergo substitution reactions, particularly involving the pentazole ring.
Common reagents used in these reactions include azide ions and aryldiazonium chlorides . Major products formed from these reactions often involve the breakdown of the pentazole ring, leading to simpler nitrogen-containing compounds .
Wissenschaftliche Forschungsanwendungen
4-Dimethylaminophenylpentazole has several scientific research applications:
Biology: Its instability and explosive nature limit its direct applications in biology.
Medicine: There are no significant medical applications due to its instability.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
4-Dimethylaminophenylpentazole is unique among pentazoles due to its relative stability. Similar compounds include:
Phenylpentazole: Less stable than this compound.
2,6-Dihydroxy-4-dimethylaminophenylpentazole: Slightly more stable but more difficult to synthesize.
Pentazole: The parent compound, highly unstable and explosive.
These compounds share the pentazole ring but differ in their substituents, which affect their stability and reactivity .
Eigenschaften
CAS-Nummer |
58402-54-3 |
|---|---|
Molekularformel |
C8H10N6 |
Molekulargewicht |
190.21 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(pentazol-1-yl)aniline |
InChI |
InChI=1S/C8H10N6/c1-13(2)7-3-5-8(6-4-7)14-11-9-10-12-14/h3-6H,1-2H3 |
InChI-Schlüssel |
OICBARXSRMXZPL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N2N=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


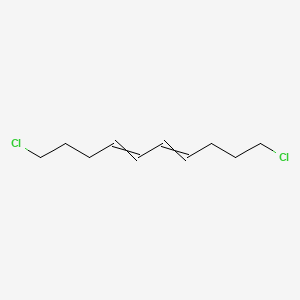

![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)
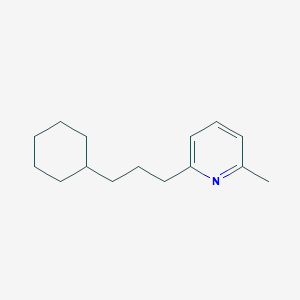
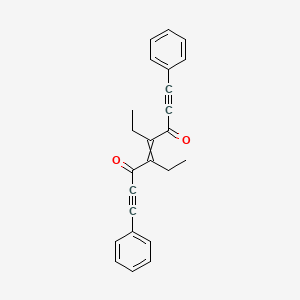
![1-(2-Methylbutyl)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14617582.png)

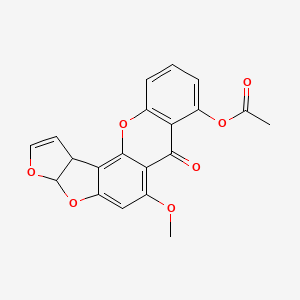
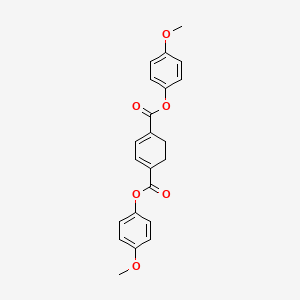
![1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14617593.png)
![N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14617622.png)
![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)

